molecular formula C13H9N3O B1594891 1-Benzoyl-1H-benzotriazole CAS No. 4231-62-3

1-Benzoyl-1H-benzotriazole

Cat. No. B1594891
CAS RN: 4231-62-3
M. Wt: 223.23 g/mol
InChI Key: UJEMOXPSTTXLRE-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-benzotriazole, also known as BBT , is a heterocyclic compound with the chemical formula C₁₃H₉N₃O . It belongs to the class of benzotriazoles and is characterized by a benzene ring fused with a triazole ring. BBT is a white to pale yellow solid, and its molecular weight is approximately 223.23 g/mol .


Synthesis Analysis

The synthesis of 1-Benzoyl-1H-benzotriazole involves various methods, including acylation reactions. One common approach is the reaction of benzotriazole with benzoyl chloride or benzoyl bromide in the presence of a base. The resulting product is 1-Benzoyl-1H-benzotriazole .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-1H-benzotriazole consists of a benzene ring attached to a triazole ring. The benzoyl group (C₆H₅CO-) is linked to the triazole nitrogen atom. The compound exhibits planarity due to resonance effects within the aromatic rings .


Chemical Reactions Analysis

  • Photocrosslinking : BBT is used in photolabile protecting groups for biomolecules. Upon exposure to UV light, it releases the benzoyl group, leading to crosslinking or cleavage .

Physical And Chemical Properties Analysis

  • UV Absorption : It absorbs UV light in the range of 300-350 nm .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Benzotriazoles like 1-Benzoyl-1H-benzotriazole are commonly used as corrosion inhibitors and have become widespread organic micropollutants in aquatic environments. A study by Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, revealing significant insights into their biodegradation pathways and environmental impacts (Huntscha et al., 2014).

Chemical Synthesis and Applications

  • The utility of 1H-benzotriazole in various chemical reactions, including acylation, aroylation, and alkylation, is discussed by Hall and Panda (2016). This study also covers its application in the synthesis of heterocycles, peptides, and other compounds (Hall & Panda, 2016).

Degradation and Detoxification Methods

  • Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, shedding light on its potential for detoxification in various environmental settings (Ye et al., 2018).

Stable Isotope Analysis for Environmental Tracking

  • Wu et al. (2021) utilized multi-element compound-specific isotope analysis to characterize the phototransformation mechanisms of 1H-benzotriazole, providing a novel approach to track its degradation in aquatic environments (Wu et al., 2021).

Pharmaceutical and Antimicrobial Applications

  • Research by D. P.S and N. Jain (2013) demonstrated the synthesis of benzotriazole derivatives and their in-vitro antifungal activity, highlighting the potential pharmaceutical applications of benzotriazole compounds (D. P.S & Jain, 2013).

Environmental Monitoring and Analysis

  • Muschietti et al. (2020) developed a new voltammetric method using commercial screen-printed electrodes for sensing benzotriazoles in water, contributing to environmental monitoring efforts (Muschietti et al., 2020).

Future Directions

: Sigma-Aldrich: 1-Benzoyl-1H-benzotriazole : NIST Chemistry WebBook: 1H-Benzotriazole : Santa Cruz Biotechnology: 1-Benzoyl-1H-benzotriazole : Recent developments in benzotriazole methodology for construction of …

properties

IUPAC Name

benzotriazol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMOXPSTTXLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341099
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-1H-benzotriazole

CAS RN

4231-62-3
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoyl-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Singh, O Silakari - European journal of medicinal chemistry, 2017 - Elsevier
Abstract Series of benzotriazole derivatives were synthesized and evaluated for their Sodium hydrogen exchanger-1 inhibitory potential. All compounds inhibit Sodium hydrogen …
Number of citations: 15 www.sciencedirect.com
P Rademacher, K Kowski, AR Katritzky… - Journal of Molecular …, 1999 - Elsevier
… Because of the additional IPs caused by the phenyl group, in the PE spectrum of 1-benzoyl-1H-benzotriazole (19) (Fig. 5) there is strong overlap of ionization bands. However, most of …
Number of citations: 14 www.sciencedirect.com
S Tanii, M Arisawa, T Tougo, M Yamaguchi - Organic letters, 2018 - ACS Publications
… When 1-benzoyl-1H-benzotriazole 1a was reacted with 2-(4-chlorophenoxy)benzoxazole … 4-quinazolinyl groups, reacted with 1-benzoyl-1H-benzotriazole 1a, and the corresponding 1-…
Number of citations: 11 pubs.acs.org
G Hu, A Vasella - Helvetica chimica acta, 2002 - Wiley Online Library
… Both, benzoylation following stannylation [11][14][42][56] or benzoylation with 1-benzoyl-1H-benzotriazole [5][6][57] resulted in higher or similar yields. Exceptions are the benzoylation …
Number of citations: 58 onlinelibrary.wiley.com
M Elagawany, L Hegazy, B Elgendy - Tetrahedron Letters, 2019 - Elsevier
… In order to determine the best reaction conditions, we used 1-benzoyl-1H-benzotriazole (1a) as the model substrate and sodium hydrosulfide (NaSH) as the hydrosulfide anion ( - SH) …
Number of citations: 11 www.sciencedirect.com
RJ Faggyas - 2019 - theses.gla.ac.uk
The first section describes the development of an asymmetric one-pot synthesis of 1-alkylindan-1-ols involving an enantioselective allylboration of 2’-bromoaryl alkyl ketones followed …
Number of citations: 4 theses.gla.ac.uk
KPP SAVITRI - 2018 - admission.rjcollege.edu.in
I am indebted to such a very large number of well-wishers who helped in this endeavour that I hope none will feel slighted by the physical impossibility of listing every name. I certainly …
Number of citations: 0 admission.rjcollege.edu.in
AR Katritzky, N Kirichenko, BV Rogovoy - Synthesis, 2003 - thieme-connect.com
… [30] Reaction of 1-benzoyl-1H-benzotriazole (2a) with hydroxylamine hydrochloride in the presence of potassium tert-butoxide in THF at 20 C gave the desired hydroxamic acid 3a in …
Number of citations: 27 www.thieme-connect.com
A Porcheddu, G Giacomelli - … Acids; Liebman, JF, Rappoport, Z., Eds, 2009 - thevespiary.org
The term oxime dates to the 19th century, a combination of the words oxygen and imide. Oximes exist as two stereoisomers: syn (Z) and anti (E). Aldoximes, except for aromatic …
Number of citations: 13 www.thevespiary.org
谷井沙織 - (No Title), 2018 - core.ac.uk
IR M mm aryl broad butyl circa calculated catalyst cyclooctadiene doublet double doublet dibenzylideneacetone N, N’-dimethylformamide Bis [2-(diphenylphosphino) phenyl] ether 1, 2-…
Number of citations: 7 core.ac.uk

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